molecular formula C22H22N2O3 B4190525 5-(1-adamantyl)-2-(5-methyl-3-isoxazolyl)-1H-isoindole-1,3(2H)-dione

5-(1-adamantyl)-2-(5-methyl-3-isoxazolyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B4190525
M. Wt: 362.4 g/mol
InChI Key: VZDZXSAOYKCSKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-adamantyl)-2-(5-methyl-3-isoxazolyl)-1H-isoindole-1,3(2H)-dione, also known as STX-209, is a chemical compound that has been studied for its potential use in treating various neurological disorders. This compound has shown promise in preclinical studies, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

5-(1-adamantyl)-2-(5-methyl-3-isoxazolyl)-1H-isoindole-1,3(2H)-dione acts as a selective inhibitor of the mGluR5 receptor, which is involved in synaptic plasticity and learning and memory. By inhibiting this receptor, 5-(1-adamantyl)-2-(5-methyl-3-isoxazolyl)-1H-isoindole-1,3(2H)-dione may improve cognitive function and social behavior in individuals with neurological disorders.
Biochemical and Physiological Effects:
5-(1-adamantyl)-2-(5-methyl-3-isoxazolyl)-1H-isoindole-1,3(2H)-dione has been shown to improve synaptic plasticity and reduce hyperactivity in animal models of fragile X syndrome. In addition, 5-(1-adamantyl)-2-(5-methyl-3-isoxazolyl)-1H-isoindole-1,3(2H)-dione has been shown to improve social behavior and cognitive function in animal models of autism spectrum disorder. These effects are thought to be due to the compound's ability to modulate the mGluR5 receptor.

Advantages and Limitations for Lab Experiments

5-(1-adamantyl)-2-(5-methyl-3-isoxazolyl)-1H-isoindole-1,3(2H)-dione has several advantages as a research tool, including its selectivity for the mGluR5 receptor and its ability to improve cognitive function and social behavior in animal models of neurological disorders. However, the compound's limited solubility and stability may pose challenges for its use in lab experiments.

Future Directions

There are several future directions for research on 5-(1-adamantyl)-2-(5-methyl-3-isoxazolyl)-1H-isoindole-1,3(2H)-dione, including further preclinical studies to investigate its potential as a treatment for fragile X syndrome, autism spectrum disorder, and other neurological disorders. In addition, studies are needed to investigate the long-term effects of 5-(1-adamantyl)-2-(5-methyl-3-isoxazolyl)-1H-isoindole-1,3(2H)-dione and its potential side effects. Finally, research is needed to develop more stable and soluble forms of the compound for use in lab experiments and potential clinical applications.

Scientific Research Applications

5-(1-adamantyl)-2-(5-methyl-3-isoxazolyl)-1H-isoindole-1,3(2H)-dione has been studied for its potential use in treating various neurological disorders, including fragile X syndrome, autism spectrum disorder, and Alzheimer's disease. Fragile X syndrome is a genetic disorder that causes intellectual disability and behavioral problems, and 5-(1-adamantyl)-2-(5-methyl-3-isoxazolyl)-1H-isoindole-1,3(2H)-dione has been shown to improve social behavior and cognitive function in animal models of the disorder. 5-(1-adamantyl)-2-(5-methyl-3-isoxazolyl)-1H-isoindole-1,3(2H)-dione has also been studied as a potential treatment for autism spectrum disorder, with promising results in preclinical studies.

properties

IUPAC Name

5-(1-adamantyl)-2-(5-methyl-1,2-oxazol-3-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-12-4-19(23-27-12)24-20(25)17-3-2-16(8-18(17)21(24)26)22-9-13-5-14(10-22)7-15(6-13)11-22/h2-4,8,13-15H,5-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDZXSAOYKCSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(=O)C3=C(C2=O)C=C(C=C3)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-methyl-1,2-oxazol-3-yl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1-adamantyl)-2-(5-methyl-3-isoxazolyl)-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
5-(1-adamantyl)-2-(5-methyl-3-isoxazolyl)-1H-isoindole-1,3(2H)-dione
Reactant of Route 3
5-(1-adamantyl)-2-(5-methyl-3-isoxazolyl)-1H-isoindole-1,3(2H)-dione
Reactant of Route 4
5-(1-adamantyl)-2-(5-methyl-3-isoxazolyl)-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
5-(1-adamantyl)-2-(5-methyl-3-isoxazolyl)-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
5-(1-adamantyl)-2-(5-methyl-3-isoxazolyl)-1H-isoindole-1,3(2H)-dione

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